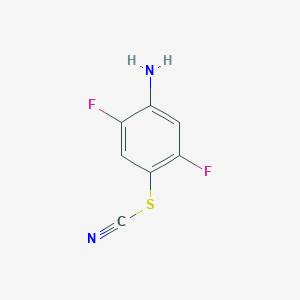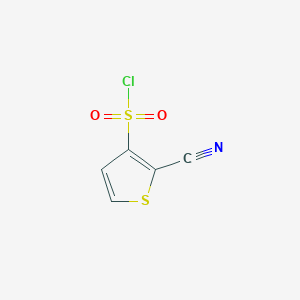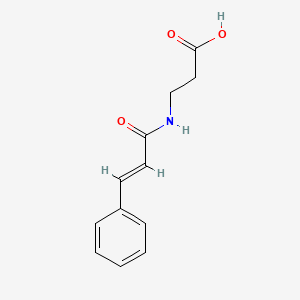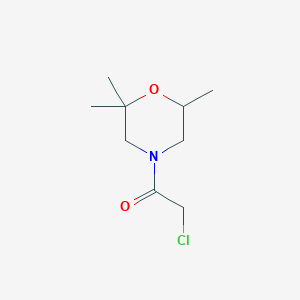![molecular formula C15H17NO3 B2636889 N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide CAS No. 2411314-79-7](/img/structure/B2636889.png)
N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide, also known as PBOX-15, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide exerts its anti-cancer effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It also induces apoptosis in cancer cells by activating the caspase pathway. This compound's anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell death in various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to reduce the growth of tumors in animal models. This compound's anti-inflammatory effects have been demonstrated in various animal models of inflammation, including models of rheumatoid arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide is its ability to induce cell death in cancer cells, making it a potential therapeutic agent for cancer treatment. Its anti-inflammatory properties also make it a potential treatment option for various inflammatory conditions. However, its efficacy and safety in humans are yet to be established, and further studies are needed to determine its potential as a therapeutic agent.
Orientations Futures
There are various future directions for the study of N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide. One potential direction is to investigate its efficacy in combination with other anti-cancer drugs. Another potential direction is to study its potential as a treatment option for other inflammatory conditions, such as asthma and multiple sclerosis. Additionally, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide can be synthesized using different methods, including the reaction of 2-phenyl-1,4-dioxane with but-2-ynoic acid in the presence of a base. Another method involves the reaction of 2-phenyl-1,4-dioxane with propargyl bromide in the presence of a base. The yield and purity of this compound can be improved by using different purification techniques, such as column chromatography.
Applications De Recherche Scientifique
N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models.
Propriétés
IUPAC Name |
N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-6-14(17)16-11-15(12-18-9-10-19-15)13-7-4-3-5-8-13/h3-5,7-8H,9-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEONROXYOLCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(COCCO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2636808.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2636811.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(1-naphthyl)acetamide](/img/structure/B2636815.png)



![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2636825.png)


![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)
